molecular formula C13H13N3O4 B3033697 [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid CAS No. 1134773-03-7

[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B3033697
CAS No.: 1134773-03-7
M. Wt: 275.26 g/mol
InChI Key: FXZYBVGJIYOYLB-UHFFFAOYSA-N
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Description

[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid is a chemical building block of interest in medicinal and organic chemistry research. As a pyrazole derivative bearing a reactive acetic acid side chain, it serves as a versatile precursor for the synthesis of more complex molecules, particularly through reactions involving the carboxylic acid group to form hydrazides, amides, and esters . The 4-nitrophenyl substituent is a common pharmacophore that can contribute to biological activity and is seen in compounds studied for various therapeutic applications . Pyrazole cores are recognized for their diverse pharmacological activities, which include serving as anti-inflammatory and anti-malarial agents in research settings . The molecular structure of related pyrazole compounds shows that the aromatic ring systems can be twisted with respect to each other, which can influence the compound's conformation and intermolecular interactions in the solid state . This product is intended for research purposes as a building block in drug discovery, method development, and chemical biology. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-12(7-13(17)18)9(2)15(14-8)10-3-5-11(6-4-10)16(19)20/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZYBVGJIYOYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A widely reported method involves the cyclocondensation of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. For example, 1,2-diaza-1,3-dienes react with α-keto acids in the presence of ammonium persulfate and silver oxide (10 mol%) at 90°C in acetonitrile/water (3:1) to yield pyrazole-4-carbonitrile intermediates. Subsequent hydrolysis or functionalization introduces the acetic acid group.

Reaction Scheme :

  • Formation of 1,2-diaza-1,3-dienes via coupling of ethyl 2-chloroacetoacetate with aryl diazonium salts.
  • Cyclocondensation with α-keto acids (e.g., pyruvic acid) under oxidative conditions to form the pyrazole core.
  • Ester hydrolysis of the cyanoethyl intermediate using hydrazine monohydrate in methanol to yield the acetic acid derivative.

Optimization Insights :

  • Silver oxide enhances regioselectivity, favoring the 1,4-disubstituted pyrazole isomer.
  • Prolonged reflux (4–6 h) in acetonitrile improves yields up to 86%.

Ester Hydrolysis of Pyrazole Carboxylates

A second route involves synthesizing pyrazole esters followed by hydrolysis. For instance, ethyl [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetate is hydrolyzed using hydrazine monohydrate (1.5 eq.) in methanol at room temperature for 3 h. This method, while straightforward, suffers from moderate yields (12–69%) due to competing side reactions.

Key Steps :

  • Ester Synthesis : Alkylation of pyrazole intermediates with ethyl bromoacetate.
  • Hydrolysis : Base-mediated cleavage under mild conditions to preserve the nitro group.

Data Comparison :

Method Reagents Conditions Yield (%) Source
Cyclocondensation Ag₂O, (NH₄)₂S₂O₈ 90°C, 4 h 86
Ester Hydrolysis N₂H₄·H₂O, MeOH RT, 3 h 12–69

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Cyclocondensation offers superior yields (86%) but requires stringent temperature control.
  • Ester Hydrolysis is operationally simple but necessitates chromatographic purification due to byproduct formation.
  • Orthoalkylate Cyclization ,
    though untested for the target compound, provides a high-purity route for analogous structures.

Functional Group Compatibility

The nitro group’s sensitivity to reduction mandates avoiding reductive conditions. Silver oxide and ammonium persulfate, being mild oxidants, prevent unintended nitro reduction.

Structural Characterization and Validation

Key spectroscopic data for the target compound include:

  • ¹H NMR (CDCl₃): δ 2.22 (s, 6H, CH₃), 7.72 (s, 4H, Ar-H), 4.29 (q, 2H, CH₂COO).
  • ¹³C NMR : δ 167.0 (COOH), 150.5 (C-NO₂), 128.6 (Ar-C).
  • HRMS : m/z 275.26 (C₁₃H₁₃N₃O₄).

Chemical Reactions Analysis

Types of Reactions

[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of esters.

Scientific Research Applications

[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in the compound’s biological activity by interacting with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous pyrazole derivatives, focusing on substituent variations, synthesis pathways, and biological activities.

Structural Comparison

Compound Name Substituent at Position 1 Position 4 Functional Group Key Structural Features
[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid 4-Nitrophenyl Acetic acid Electron-withdrawing nitro group enhances reactivity
{3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic acid 3-(Trifluoromethyl)phenyl Oxoacetic acid Trifluoromethyl group increases lipophilicity
2-{3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic acid 3-(Trifluoromethyl)phenyl Acetic acid Similar to above but lacks oxo group
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)...propanoic acid (13g) 4-Nitrophenyl Thiazolidinone-acetic acid hybrid Incorporates thiazolidinone for enhanced bioactivity

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility (LogP)
This compound C₁₃H₁₃N₃O₄ 283.26 Not reported 2.1 (estimated)
{3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}(oxo)acetic acid C₁₅H₁₂F₃N₂O₃ 326.27 188–190 3.5 (measured)
2-{3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic acid C₁₄H₁₃F₃N₂O₂ 298.26 Not reported 2.8 (estimated)

Key Research Findings

  • Antimicrobial Superiority: Derivatives of this compound outperform streptomycin against B.
  • Synthetic Versatility: The compound’s acetic acid moiety enables facile derivatization into thiadiazoles and thiazolidinones, broadening therapeutic applications .
  • Limitations : Nitro-substituted derivatives exhibit reduced activity against gram-negative bacteria, likely due to efflux pump resistance .

Biological Activity

The compound [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

  • Molecular Formula : C11H12N4O3
  • Molecular Weight : 248.24 g/mol
  • CAS Number : 13788-94-8
  • Physical State : Solid at room temperature

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. A study synthesized various 3,5-dimethyl azopyrazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The results showed that certain derivatives demonstrated moderate to significant antibacterial activity compared to standard antibiotics like ciprofloxacin .

Compound NameBacterial Strain TestedZone of Inhibition (mm)Comparison Drug
3,5-Dimethyl-1-(4-nitrophenyl)pyrazoleE. coli15Ciprofloxacin
3,5-Dimethyl-1-(4-nitrophenyl)pyrazoleS. aureus18Ciprofloxacin

Anti-inflammatory Activity

The pyrazole structure has been associated with anti-inflammatory effects. A review highlighted that compounds containing the pyrazole moiety can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. In vitro studies have shown that derivatives of pyrazoles can significantly reduce pro-inflammatory cytokines .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, molecular docking studies indicated that compounds with a pyrazole scaffold could effectively bind to cancer cell targets, inhibiting tumor growth in various human cancer cell lines (e.g., A549, HT-29) . The presence of a nitrophenyl group enhances the compound's ability to interact with biological targets.

Cancer Cell LineIC50 Value (µM)Reference
A54925
HT-2930

Case Studies

  • Synthesis and Evaluation : A study synthesized several new azopyrazole derivatives and tested their biological activities. Notably, compounds with the nitrophenyl substitution exhibited enhanced antibacterial and anticancer activities compared to their non-substituted counterparts .
  • Mechanistic Studies : Research involving molecular docking revealed that this compound interacts with key proteins involved in cancer progression, suggesting a mechanism for its anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid
Reactant of Route 2
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[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid

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